6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
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Overview
Description
6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a chemical compound with a complex structure that includes a chloromethyl group and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride typically involves the reaction of 1,3-dimethyluracil with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: A precursor in the synthesis of the compound.
Chloromethylpyridine: Another compound with a chloromethyl group.
Tetrahydropyrimidine Derivatives: Compounds with similar ring structures.
Uniqueness
6-(Chloromethyl)-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its ability to form covalent bonds with biomolecules makes it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C7H10Cl2N2O2 |
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Molecular Weight |
225.07 g/mol |
IUPAC Name |
6-(chloromethyl)-1,3-dimethylpyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C7H9ClN2O2.ClH/c1-9-5(4-8)3-6(11)10(2)7(9)12;/h3H,4H2,1-2H3;1H |
InChI Key |
NHOPTBXBDAKAGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)CCl.Cl |
Origin of Product |
United States |
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